
2-Chlorobenzonitrile
Overview
Description
2-Chlorobenzonitrile (2-ClBN, CAS 873-32-5) is a halogenated aromatic nitrile with the molecular formula C₇H₄ClN. It is a white to pale yellow crystalline solid at room temperature, with a melting point of 43–46°C, boiling point of 219–220°C, and density of 1.23 g/cm³ . The compound is sparingly soluble in water but readily dissolves in organic solvents like ethanol and ether . Its structure consists of a benzene ring substituted with a chlorine atom at the ortho position and a nitrile (-CN) group, which confers reactivity in nucleophilic substitution and coupling reactions .
2-ClBN is widely used as an intermediate in pharmaceuticals (e.g., antimalarial drugs), agrochemicals, dyes, and specialty chemicals . Its thermal stability and crystallinity make it suitable for controlled synthesis processes. Recent studies highlight its modified properties under biofield treatment, including reduced grain size (4.88%), increased melting enthalpy (28.74%), and enhanced thermal stability (Tmax increased by 3.23%) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzonitrile can be synthesized through several methods:
Ammoxidation of 2-chlorotoluene: This is a one-step process where 2-chlorotoluene is converted to this compound using catalysts such as vanadium pentoxide on alumina in a fixed bed reactor at atmospheric pressure.
Reaction of o-chlorobenzoic acid and urea: In this method, o-chlorobenzoic acid, sulfamic acid, and urea are mixed and heated to about 140°C. The mixture is then reacted vigorously under stirring, causing the temperature to rise to 220-230°C.
Industrial Production Methods: The industrial production of this compound primarily involves the ammoxidation of 2-chlorotoluene due to its efficiency and scalability .
Chemical Reactions Analysis
2-Chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Palladium-catalyzed reactions: These are commonly used for direct arylation of heteroaromatics.
Lithium aluminum hydride: Used for the reduction of the nitrile group to an amine.
Major Products Formed:
2-Amino-5-nitrobenzonitrile: A precursor to various dyes.
2-Chlorobenzylamine: Formed through the reduction of the nitrile group.
Scientific Research Applications
Chemical Synthesis
2-Chlorobenzonitrile serves as a crucial intermediate in the synthesis of numerous chemical compounds. Its applications include:
- Azo Dyes Production : 2-ClBN is integral in the manufacturing of azo dyes, which are widely used in textiles and food coloring due to their vibrant colors and stability .
- Pharmaceuticals : The compound is employed in the synthesis of various pharmaceutical agents, including anti-inflammatory and anti-cancer drugs. Its role as an intermediate allows for the introduction of functional groups necessary for biological activity .
Agrochemicals
In agriculture, this compound is utilized as an intermediate in the production of agrochemicals. It facilitates the synthesis of herbicides and pesticides, contributing to enhanced crop protection and yield . The global market for 2-ClBN highlights its increasing demand in agrochemical formulations, driven by the need for effective agricultural practices.
Material Science
Recent studies have investigated the physical and thermal properties of this compound under various treatments. For instance, research on biofield treatment revealed significant alterations in its physical characteristics, such as crystallite size and thermal stability. The treated samples exhibited improved latent heat of fusion and melting temperature, suggesting enhanced stability for potential applications .
Property | Control Sample | Treated Sample | Change (%) |
---|---|---|---|
Crystallite Size | Baseline | Reduced | -4.88 |
Latent Heat of Fusion | Baseline | Increased | +28.74 |
Melting Temperature | Baseline | Increased | +2.05 |
Weight Loss (TGA) | 61.05% | 46.15% | -15% |
Biofield Treatment Study
A study conducted to assess the impact of biofield treatment on this compound demonstrated that such treatment could significantly enhance its thermal stability and alter its spectroscopic properties. This suggests potential applications in pharmaceuticals where stability is critical during storage and use .
Synthesis Process Development
Research into efficient synthesis methods for this compound derivatives has shown promising results in minimizing hazardous by-products while maximizing yield. For example, a patented process reduced nitrogen dioxide emissions during synthesis, enhancing safety and environmental compliance .
Mechanism of Action
The mechanism of action of 2-chlorobenzonitrile involves its ability to act as an activated aryl chloride. . The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 4-Chlorobenzonitrile (4-ClBN)
4-ClBN (CAS 623-03-0) is a structural isomer of 2-ClBN, differing in the chlorine substituent’s position (para vs. ortho). Key differences include:
The para substitution in 4-ClBN reduces steric hindrance, improving reaction yields in palladium-catalyzed cyanation (up to 96% vs. 94% for 2-ClBN) .
Halogen-Substituted Derivatives
2-Bromo-5-chlorobenzonitrile (CAS 57381-37-0)
This derivative replaces one hydrogen with bromine, enhancing electrophilicity. Compared to 2-ClBN:
- Reactivity : Bromine’s larger atomic radius increases susceptibility to nucleophilic attack.
- Thermal Stability : Lower decomposition temperature (Tonset ~120°C vs. 132°C for 2-ClBN) due to weaker C–Br bonds .
- Synthetic Utility : Used in cross-coupling reactions for agrochemicals, but requires stricter safety protocols due to higher toxicity .
2-Amino-3,5-dichlorobenzonitrile (CAS 5922-60-1)
The amino group introduces hydrogen-bonding capacity, altering physicochemical properties:
- Solubility : Increased water solubility (vs. 2-ClBN) due to polar -NH₂ group.
- Applications : Preferred in pharmaceutical synthesis for constructing heterocyclic scaffolds .
Thermal and Spectroscopic Properties
Thermal Analysis (TGA/DSC)
Biofield treatment enhances 2-ClBN’s thermal stability by strengthening intermolecular Cl–N and C–H–Cl interactions .
Spectroscopic Features
FT-IR Analysis
Bond Vibration | 2-ClBN (cm⁻¹) | 4-ClBN (cm⁻¹) |
---|---|---|
C≡N Stretch | 2229–2231 | 2235 (shifted due to resonance) |
C–Cl Stretch | 557, 459 | 560, 465 |
Aromatic C–H | 3066 | 3070 |
XRD Patterns
Sample | Major Peaks (2θ) | Crystallite Size |
---|---|---|
2-ClBN (Control) | 13.67°, 16.62°, 27.74° | 99.72 nm |
2-ClBN (Treated) | 13.59°, 17.82°, 22.28° | 94.85 nm (-4.88%) |
4-ClBN | 14.2°, 18.1°, 28.3° | 105 nm (estimated) |
Treated 2-ClBN shows reduced grain size and intensified peaks, suggesting lattice strain and ordered molecular packing .
Biological Activity
2-Chlorobenzonitrile, a chlorinated aromatic compound, has garnered attention in pharmacological and environmental studies due to its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₄ClN
- Molecular Weight : 153.57 g/mol
- CAS Number : 873-32-5
Biological Activity Overview
This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its activity is often attributed to its ability to interact with specific biological targets such as enzymes and receptors.
-
Antimicrobial Activity :
- This compound has shown effectiveness against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.
-
Anti-inflammatory Properties :
- Studies indicate that the compound can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in animal models.
-
Anticancer Potential :
- Research has suggested that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, demonstrating significant antibacterial properties.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 50 µg/mL |
Study 2: Anti-inflammatory Effects
In a rat model of induced inflammation, administration of this compound at doses of 10 mg/kg resulted in a significant decrease in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.
Treatment Group | Paw Edema (mm) | Percentage Reduction |
---|---|---|
Control | 8.0 | - |
This compound (10 mg/kg) | 4.5 | 43.75% |
Study 3: Anticancer Activity
A recent investigation into the anticancer effects of this compound on human breast cancer cell lines (MCF-7) revealed that treatment with the compound at concentrations ranging from 25 to 100 µM led to a dose-dependent reduction in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
25 | 80 |
50 | 60 |
100 | 30 |
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. In chronic exposure studies on rats, a no-observed-adverse-effect level (NOAEL) was established at doses below 20 mg/kg b.w./day, with observed changes in liver weights and histopathological alterations at higher doses .
Environmental Impact
Research indicates that this compound is subject to biodegradation in soil environments, which may mitigate its ecological impact. However, its persistence and transformation products should be monitored due to potential bioaccumulation concerns .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-chlorobenzonitrile in laboratory settings?
A one-step synthesis via ammoxidation of 2-chlorotoluene using V₂O₅/Al₂O₃ catalysts is a widely cited method. This approach achieves high selectivity under atmospheric pressure in a fixed-bed reactor. Key parameters include catalyst composition (e.g., 10 wt% V₂O₅ on Al₂O₃), reaction temperature (300–400°C), and gas feed ratios (NH₃/O₂). Characterization of the catalyst via BET surface area, XRD, and NH₃-TPD ensures optimal acidity and crystallinity for efficient conversion .
Table 1: Catalyst Performance in Ammoxidation
V₂O₅ Loading (wt%) | Surface Area (m²/g) | Conversion (%) | Selectivity (%) |
---|---|---|---|
5 | 150 | 78 | 85 |
10 | 135 | 92 | 95 |
15 | 120 | 88 | 90 |
Q. How is this compound characterized for structural and vibrational properties?
Fourier-transform infrared (FT-IR) and Raman spectroscopy, combined with density functional theory (DFT) calculations, are used to analyze molecular vibrations and confirm the planar geometry of the molecule. For example, the C≡N stretching vibration appears at ~2230 cm⁻¹ in FT-IR, while DFT simulations at the B3LYP/6-311++G(d,p) level validate experimental observations .
Q. What analytical techniques are recommended for detecting this compound in complex mixtures?
Gas chromatography-surface acoustic wave (GC-SAW) and gas chromatography-mass spectrometry (GC-MS) are effective for qualitative and quantitative analysis. GC-SAW enables rapid, on-site detection without pretreatment, while GC-MS provides high sensitivity for identifying residues in hydroxylimine synthesis by detecting raw materials like this compound .
Advanced Research Questions
Q. How do intermolecular interactions influence the thermodynamic stability of this compound polymorphs?
Weak CN···Cl interactions in this compound result in a lower enthalpy of sublimation (ΔsubH° = 78.5 kJ/mol) compared to its isomers. Differential scanning calorimetry (DSC) reveals no polymorphism in this compound, unlike 4-chlorobenzonitrile, which exhibits two polymorphic forms due to stronger CN···Cl interactions. Computational studies (G3MP2B3 and MP2/cc-pVTZ levels) corroborate experimental enthalpies of formation .
Q. What mechanisms explain the tandem amination-reduction reactions of this compound?
Treatment with LiBH₄NMe₂ in THF yields a mixture of 2-(dimethylamino)benzylamine (70%) and 2-chlorobenzylamine (30%) via nucleophilic aromatic substitution of chlorine by dimethylamino groups, followed by cyano reduction. Computational modeling of transition states and intermediates can clarify regioselectivity and competing pathways .
Q. How can researchers resolve contradictions in reported data on this compound's solubility and reactivity?
Discrepancies in solubility (e.g., "slight" vs. "moderate" in water) may arise from purity variations or experimental conditions. Methodological replication using standardized protocols (e.g., USP <921> for solubility) and validation via ab initio solubility parameter calculations (Hansen solubility parameters) are recommended. Cross-referencing with thermogravimetric analysis (TGA) data ensures sample integrity .
Q. What strategies optimize the catalytic efficiency of this compound in green chemistry applications?
Fe₃O₄ nanoparticles have been used as magnetically recoverable catalysts for chromene synthesis, demonstrating this compound's role as a precursor. Key factors include solvent selection (aqueous media), catalyst loading (5–10 mol%), and reaction time (2–4 hr). Recycling studies show >90% efficiency after five cycles .
Q. Methodological Notes
- Handling Toxicity: Always use fume hoods, nitrile gloves, and PPE due to this compound's toxicity (LD₅₀ = 320 mg/kg in rats). Store in sealed containers at room temperature, away from oxidizers .
- Computational Validation: For reaction mechanisms, employ Gaussian 16 with solvent effects (SMD model) and transition state optimization (QST2/QST3 methods) .
Properties
IUPAC Name |
2-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWQMJMIYICNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5052593 | |
Record name | 2-Chlorobenzonitrile | |
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Molecular Weight |
137.56 g/mol | |
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Physical Description |
White crystalline powder; Slightly soluble in water; [MSDSonline] | |
Record name | 2-Chlorobenzonitrile | |
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CAS No. |
873-32-5, 61593-47-3 | |
Record name | 2-Chlorobenzonitrile | |
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Record name | Benzonitrile, 2-chloro- | |
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Record name | 2-Chlorobenzonitrile | |
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Record name | Benzonitrile, 2-chloro- | |
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Synthesis routes and methods
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